2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333255
InChI: InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16333255

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
IUPAC Name 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20)
Standard InChI Key DOTWHXXVWXXFBU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3

Introduction

Molecular Structure and Computational Properties

The compound’s structure comprises a 1H-indol-4-yloxy moiety connected via an acetamide bridge to a 4-methoxyphenyl group. This configuration introduces distinct electronic and steric features that influence its interactions with biological targets.

Structural Analysis

The indole nucleus, a bicyclic structure with a pyrrole ring fused to a benzene ring, is substituted at the 4-position with an oxygen atom, forming an ether linkage to the acetamide group. The acetamide’s carbonyl oxygen and nitrogen atoms facilitate hydrogen bonding, while the 4-methoxyphenyl group contributes aromaticity and moderate polarity due to the methoxy substituent.

Table 1: Hypothesized Physicochemical Properties

PropertyPredicted ValueBasis for Prediction (Analog Data)
Molecular FormulaC₁₇H₁₆N₂O₃Summation of structural units
Molecular Weight296.32 g/molCalculated from formula
logP (Partition Coefficient)3.2 ± 0.5Similar to Y040-9620
Hydrogen Bond Donors2Indole NH and acetamide NH
Hydrogen Bond Acceptors4Ether O, carbonyl O, methoxy O
Polar Surface Area~65 ŲComputed via group contributions

These predictions align with structurally related compounds such as 2-(3-acetyl-1H-indol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide (logP = 2.67) and N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide (PSA = 54.12 Ų) . The higher logP compared to Y040-9620 reflects the substitution of a methyl group with a methoxyphenyl moiety, enhancing lipophilicity.

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

The synthesis of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide likely involves sequential functionalization of the indole core:

  • Ether Formation: Reaction of 4-hydroxyindole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) yields 2-chloro-N-(1H-indol-4-yloxy)acetamide.

  • Amide Coupling: The chloro intermediate undergoes nucleophilic substitution with 4-methoxyaniline using a coupling agent such as EDCl/HOBt to form the final product .

Key Challenges:

  • Regioselective functionalization at the indole 4-position requires careful control of reaction conditions to avoid competing substitutions at more reactive sites (e.g., positions 2 or 3).

  • Steric hindrance from the methoxyphenyl group may necessitate elevated temperatures or prolonged reaction times for complete conversion.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Indole NH: Participates in hydrogen bonding and may undergo alkylation or acylation under basic conditions.

  • Acetamide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine byproducts.

  • Methoxy Group: Electron-donating effects enhance the aromatic ring’s nucleophilicity, favoring electrophilic substitution at the para position relative to the methoxy group.

Computational and Experimental Validation Gaps

Despite structural analogies, empirical data for 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide remain sparse. Critical research priorities include:

  • Synthetic Validation: Confirming the proposed route’s feasibility and optimizing yields.

  • ADMET Profiling: Predicting absorption, distribution, metabolism, excretion, and toxicity using in silico models.

  • Target Identification: High-throughput screening against receptor libraries to identify lead therapeutic applications.

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